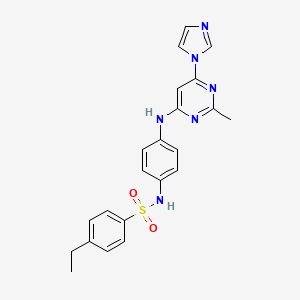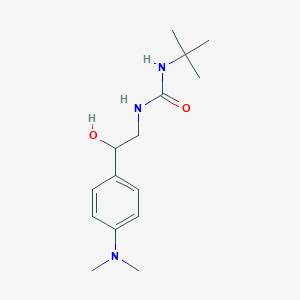
1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea” is a complex organic molecule. It contains a tert-butyl group, a dimethylamino phenyl group, and a hydroxyethyl urea group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky group that can influence the reactivity and properties of the molecule . The dimethylamino group attached to the phenyl ring could potentially participate in resonance, affecting the electron distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tert-butyl group, the phenyl ring, and the urea group. The tert-butyl group is known for its unique reactivity pattern . The phenyl ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the functional groups present and their interactions. For example, the presence of the urea group could potentially result in hydrogen bonding .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
One study focused on the metabolism and disposition of a novel antineoplastic agent, identifying a major metabolite through extensive analysis. This research provides insights into the pharmacokinetics of such compounds, which can be crucial for understanding their behavior in biological systems (Maurizis et al., 1998).
Synthetic Chemistry Applications
Research has been conducted on the synthesis and the evaluation of certain ureas and carbamates for their potential pharmacological activities, indicating a broader scope for synthetic variations and applications of these chemical frameworks (Chalina et al., 1998).
Chemical Protection and Derivatization Strategies
Studies on chemical agents developed for hydroxyl group protection highlight the utility of certain ureas in synthetic chemistry, particularly in the synthesis of complex molecules, including prostaglandins (Corey & Venkateswarlu, 1972).
Molecular Structure and Hydrogen Bonding
Investigations into the structure of substituted ureas through solid-state NMR, vibrational spectroscopy, and single-crystal X-ray diffraction offer deep insights into the role of hydrogen bonding and molecular conformations, which can influence their chemical behavior and potential for forming complex structures (Kołodziejski et al., 1993).
Antioxidant Properties and Therapeutic Potential
Research on the free radical scavenging properties of certain urea derivatives sheds light on their potential therapeutic applications, particularly in the reduction of myocardial infarct size in animal models, suggesting a role in mitigating oxidative stress-related damage (Hashimoto et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
1-tert-butyl-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-15(2,3)17-14(20)16-10-13(19)11-6-8-12(9-7-11)18(4)5/h6-9,13,19H,10H2,1-5H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRATSKJAZRXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC=C(C=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

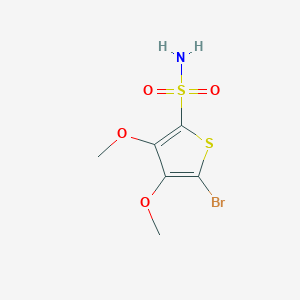
![[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2999560.png)
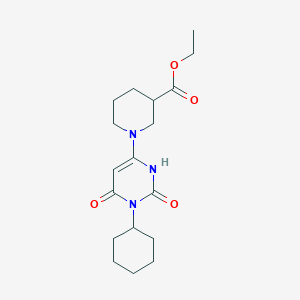
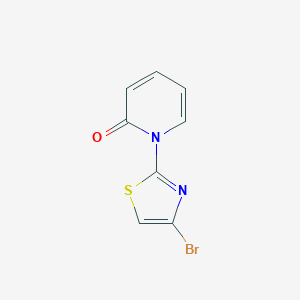
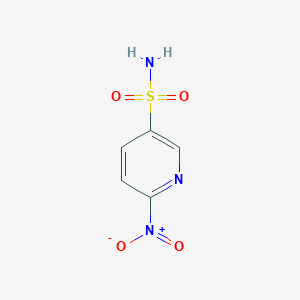
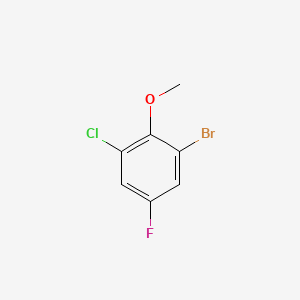
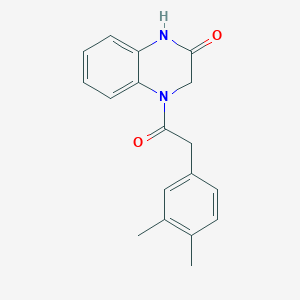
![3,4-diethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2999568.png)
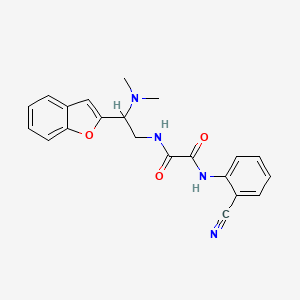
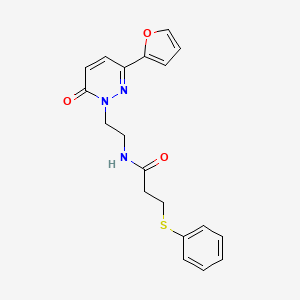

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2999578.png)
![5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2999579.png)
